4-Chloro-N,N-dimethyl-5-(methylamino)furan-2-carboxamide
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Overview
Description
2-Furancarboxamide,4-chloro-N,N-dimethyl-5-(methylamino)- is a chemical compound with the molecular formula C6H7NO2. It is a derivative of furan, a heterocyclic organic compound, and contains functional groups such as amide, chloro, and methylamino. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxamide,4-chloro-N,N-dimethyl-5-(methylamino)- typically involves multiple steps, starting from furan or its derivatives. One common approach is the chlorination of furan followed by subsequent functional group modifications to introduce the amide and methylamino groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid.
Reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: It may be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Furancarboxamide,4-chloro-N,N-dimethyl-5-(methylamino)- exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Furan-2-carboxylic acid: A related compound without the chloro and methylamino groups.
N-methyl-2-furancarboxamide: A derivative with a similar structure but lacking the chloro group.
4-chloro-2-furancarboxamide: A compound with the chloro group but without the methylamino group.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-5-(methylamino)furan-2-carboxamide |
InChI |
InChI=1S/C8H11ClN2O2/c1-10-7-5(9)4-6(13-7)8(12)11(2)3/h4,10H,1-3H3 |
InChI Key |
QTHJZQFELOMQCL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(O1)C(=O)N(C)C)Cl |
Origin of Product |
United States |
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